molecular formula C58H50O3Pd2 B6190799 tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium CAS No. 52522-42-6

tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium

Cat. No.: B6190799
CAS No.: 52522-42-6
M. Wt: 1007.9
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Description

Tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium is a complex organometallic compound widely used as a catalyst in various organic synthesis reactions. This compound features a palladium center coordinated with three molecules of (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, also known as dibenzylideneacetone, and toluene as a solvent. It is known for its high catalytic activity and stability, making it valuable in both laboratory and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium typically involves the following steps:

  • Preparation of Dibenzylideneacetone:

    • Benzaldehyde and acetone are reacted in the presence of a base such as sodium hydroxide to form dibenzylideneacetone.
    • The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
  • Formation of the Palladium Complex:

    • Dibenzylideneacetone is reacted with palladium(II) chloride in a suitable solvent such as ethanol or acetone.
    • The reaction mixture is heated under reflux, and the product is isolated by filtration and washed with cold ethanol.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium undergoes various types of reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The palladium center can undergo ligand exchange reactions with other ligands, leading to the formation of new complexes.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically under ambient conditions.

    Substitution: Various ligands such as phosphines, amines, and halides in solvents like dichloromethane or toluene.

Major Products:

    Oxidation: Formation of oxidized palladium species and corresponding oxidized organic products.

    Reduction: Reduced palladium species and corresponding reduced organic products.

    Substitution: New palladium complexes with different ligands.

Scientific Research Applications

Tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium is extensively used in scientific research due to its versatile catalytic properties:

    Chemistry: It is a key catalyst in cross-coupling reactions such as Suzuki, Heck, and Stille couplings, which are essential for forming carbon-carbon bonds in organic synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of new drugs and therapeutic agents through its involvement in complex organic transformations.

    Industry: The compound is used in the production of fine chemicals, polymers, and materials with specific properties.

Mechanism of Action

The catalytic activity of tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium is attributed to the palladium center, which facilitates various organic transformations. The mechanism typically involves:

    Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium-halide complex.

    Transmetalation: The palladium complex reacts with an organometallic reagent, transferring the organic group to the palladium center.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium is unique due to its high stability and catalytic efficiency. Similar compounds include:

    Bis(triphenylphosphine)palladium(II) chloride: Another widely used palladium catalyst, but with different ligands and slightly different reactivity.

    Palladium(II) acetate: Commonly used in similar reactions but less stable and requires different handling conditions.

    Tetrakis(triphenylphosphine)palladium(0): A zero-valent palladium complex with high catalytic activity but different solubility and stability profiles.

Each of these compounds has its own advantages and limitations, making this compound a valuable addition to the toolkit of organometallic chemists.

Properties

CAS No.

52522-42-6

Molecular Formula

C58H50O3Pd2

Molecular Weight

1007.9

Purity

95

Origin of Product

United States

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